(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-10-5-6-22-16(10)8-15-17(19)13-4-3-12(7-14(13)21-15)20-9-11(2)18/h3-8H,9H2,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMOVMOROZYEV-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction
Reacting 3-methylthiophene-2-carbaldehyde with a benzofuranone-derived ylide (generated from triphenylphosphine and ethyl bromoacetate) produces the (Z)-isomer preferentially under low-temperature conditions (−78°C).
Rhodium-Catalyzed Coupling
Using CpRh(cod) (cod = 1,5-cyclooctadiene) as a catalyst, the benzofuranone undergoes directed C–H activation, followed by coupling with 3-methylthiophene-2-carbaldehyde. This method offers superior stereocontrol (Z:E > 9:1) and yields up to 75%.
| Method | Conditions | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Wittig | −78°C, THF | 3:1 | 60 |
| Rhodium Catalysis | 120°C, Dichloroethane | 9:1 | 75 |
Integrated Synthesis Pathway
Combining these steps, the optimal route proceeds as follows:
Critical Considerations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized benzofuran derivatives.
Reduction: Alcohols, reduced benzofuran derivatives.
Substitution: Substituted benzofuran and thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Effects
Benzofuran derivatives, including those similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, have demonstrated significant anti-inflammatory properties. For instance, studies have shown that benzofuran derivatives can effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8, indicating their potential in managing chronic inflammatory disorders . The ability to suppress NF-κB activity further highlights their therapeutic promise in treating conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
Compounds in the benzofuran class are also known for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and related damage. This property is crucial for developing treatments for diseases associated with oxidative stress, including neurodegenerative disorders .
Anticancer Potential
Research indicates that benzofuran derivatives possess cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis in cancer cells, making these compounds candidates for anticancer drug development . The structural diversity offered by compounds like this compound allows for the fine-tuning of biological activity through structural modifications.
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various synthetic routes involving multi-component reactions. For instance, recent studies have reported successful one-pot syntheses that yield benzofuran derivatives with tetrasubstituted carbon stereocenters, demonstrating the versatility of benzofuran scaffolds in organic synthesis . Such synthetic methodologies can facilitate the development of libraries of related compounds for screening in pharmacological assays.
Catalytic Applications
Benzofuran derivatives have been utilized as catalysts in organic reactions, particularly in condensation reactions under microwave irradiation conditions . This application is significant for improving reaction efficiencies and yields in synthetic organic chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Modifications
Aurone derivatives share the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold but differ in substituents at the benzylidene and C6 positions. Key structural variations include:
- Substituents on the benzylidene ring : Heterocyclic (e.g., indole, pyridine) or halogenated aryl groups.
- C6 substituents : Hydroxy, methoxy, or alkoxy chains (e.g., 2-oxopropoxy, propargyloxy).
These modifications influence solubility, target binding, and metabolic stability. For example, the 2-oxopropoxy group in the target compound may enhance solubility compared to methoxy analogs .
Anticancer Activity
Table 1: Comparison of Antiproliferative Activity (IC₅₀)
Key Findings :
- Tubulin-Targeting Analogs (5a, 5b): Exhibit low nanomolar IC₅₀ values in prostate cancer (PC-3) and leukemia models, with minimal toxicity in mice .
- Antiviral Analog (CID: 1804018) : Shows 8.74% PC₃ (pharmacologically active concentration) against Marburg virus by binding to viral nucleoprotein .
- Target Compound : While direct data are unavailable, its 3-methylthiophen substituent may enhance tubulin binding compared to phenyl or indole-based analogs due to sulfur’s electron-rich nature .
Insights :
- High-yield syntheses (e.g., 6y at 86.2%) correlate with electron-donating substituents (e.g., methoxy), which stabilize intermediates .
- Radiolabeled analogs (e.g., 11C-methoxy derivatives) enable PET imaging applications but require multi-step synthesis with moderate yields .
Selectivity and Toxicity
- Antiviral Analog : CID: 1804018 exhibits ADMET-compliant properties with high binding free energy (−9.2 kcal/mol), suggesting favorable pharmacokinetics .
- Target Compound : The 3-methylthiophen group may reduce off-target effects compared to halogenated analogs (e.g., 5b with dichlorobenzyl), which could accumulate in lipid-rich tissues .
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. Benzofuran derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This article focuses on the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzofuran core with a methylene bridge and a 3-methylthiophenyl substituent, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their effects on various cancer cell lines.
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 0.85 | Induction of apoptosis |
| Compound B | A549 (Lung) | 0.86 | ROS generation |
| Compound C | MCF7 (Breast) | 1.20 | Inhibition of cell proliferation |
Studies show that the presence of specific substituents on the benzofuran ring can enhance cytotoxicity against cancer cells by promoting apoptosis and increasing reactive oxygen species (ROS) levels .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. The compound may exhibit similar effects based on its structural characteristics.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 8 |
| Compound E | S. aureus | 4 |
| Compound F | M. tuberculosis | 2 |
The minimum inhibitory concentration (MIC) values suggest that certain derivatives possess strong antibacterial activity, particularly against resistant strains of bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties are another notable aspect of benzofuran derivatives. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines.
Table 3: Anti-inflammatory Effects
| Compound | Cytokine Reduced | Reduction (%) |
|---|---|---|
| Compound G | TNF-alpha | 93.8 |
| Compound H | IL-1 | 98 |
| Compound I | IL-8 | 71 |
These findings highlight the potential of this compound in managing chronic inflammatory conditions through modulation of inflammatory pathways .
Case Studies
Several case studies have explored the biological activities of benzofuran derivatives:
- Study on Apoptosis Induction : A study found that certain benzofuran derivatives induced apoptosis in K562 human leukemia cells through ROS generation and activation of caspases, suggesting a pathway for therapeutic intervention in leukemia .
- Antimycobacterial Efficacy : Another research highlighted the effectiveness of benzofuran derivatives against Mycobacterium tuberculosis, where specific substitutions led to enhanced activity compared to standard treatments .
Q & A
Q. What are the key synthetic strategies for constructing the benzofuran-3(2H)-one core in this compound?
The benzofuran-3(2H)-one scaffold can be synthesized via Knoevenagel condensation, where a benzofuranone reacts with an aldehyde under basic or catalytic conditions. For example, aurone derivatives (structurally related to the target compound) are synthesized by condensing 2-hydroxyacetophenone derivatives with aldehydes using L-proline-based natural deep eutectic solvents (NaDES) under ultrasound irradiation (18 min, 59% yield) . Alternatively, Mitsunobu conditions (triphenylphosphine/diisopropyl azodicarboxylate) or [3,3]-sigmatropic rearrangements can be employed to functionalize the benzofuran core .
Q. How are stereochemical configurations (Z/E) confirmed in such compounds?
The (Z)-configuration of the exocyclic double bond is typically confirmed via NMR spectroscopy. In aurones, the (Z)-isomer exhibits distinct downfield shifts for the α-proton (H-4) in NMR (e.g., δ 7.87 ppm for H-4 in (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one) and specific coupling patterns. X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structurally similar compounds .
Q. What purification methods are effective for isolating this compound?
Flash column chromatography on silica gel with gradients of ethyl acetate/petroleum ether (e.g., 1:20 to 1:5) is widely used . For polar derivatives, preparative HPLC or recrystallization (e.g., using DCM/hexane) may improve purity. Yields range from 52% to 72%, depending on substituent complexity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., 1H^1H1H NMR shifts) be resolved when characterizing derivatives?
Discrepancies in NMR data (e.g., unexpected splitting or integration) may arise from dynamic effects like keto-enol tautomerism or rotational barriers. For example, in aurones, the enolic proton (if present) can exchange rapidly, broadening signals. Variable-temperature NMR or deuterated solvent studies can clarify such ambiguities . Cross-validation with NMR, IR (e.g., carbonyl stretches at ~1700 cm), and HRMS (e.g., [M+H] accuracy within 0.5 ppm) is critical .
Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., 2-oxopropoxy)?
The 2-oxopropoxy substituent may deactivate the benzofuran core, requiring tailored conditions. Catalytic methods using Lewis acids (e.g., Sc(OTf)) or microwave/ultrasound irradiation enhance reactivity. For example, NaDES-mediated synthesis improves atom economy and reduces side reactions (e.g., polymerization) compared to traditional bases like piperidine .
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?
Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance, replacing the phenyl group in aurones with a 3-methylthiophene enhances lipophilicity and π-π stacking, potentially improving binding to hydrophobic enzyme pockets. In NF-κB inhibition assays, (Z)-aurones with hydroxymethyl furan substituents showed IC values <10 μM, while bulkier groups reduced activity .
Q. What computational methods predict the compound’s reactivity in complex reaction cascades?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in sigmatropic rearrangements or cyclizations. For example, [3,3]-sigmatropic pathways are favored over [1,3]-shifts due to lower activation energies (~25 kcal/mol), as shown in benzofuran natural product syntheses .
Data Contradiction Analysis
Q. Conflicting melting points reported for similar compounds: How to address this?
Discrepancies in melting points (e.g., 114–117°C observed vs. 126–128°C literature) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. Recrystallization from different solvents (e.g., EtOH vs. DCM/hexane) often resolves such issues .
Q. Why do HRMS data occasionally deviate from theoretical values?
Minor deviations (e.g., 0.5 ppm mass error) may arise from isotopic abundance or adduct formation. Internal calibration with reference standards (e.g., sodium trifluoroacetate) and high-resolution instruments (FT-ICR or Orbitrap) improve accuracy. For example, aurone derivatives showed [M+H] errors <0.0005 Da .
Methodological Recommendations
- Synthetic Protocols : Prioritize NaDES or ultrasound-assisted methods for eco-friendly, high-yield syntheses .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological Assays : Use NF-κB luciferase reporter assays or kinase profiling to evaluate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
